molecular formula C12H14N2O2 B13867823 4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol

4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol

Cat. No.: B13867823
M. Wt: 218.25 g/mol
InChI Key: VLIUIBSSQSCYAW-UHFFFAOYSA-N
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Description

4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol is a chemical compound with a complex structure that includes both an imidazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a methoxymethyl group, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the phenol and imidazole groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the imidazole ring can produce various reduced imidazole derivatives.

Scientific Research Applications

4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the imidazole ring can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxymethyl)phenol
  • 5-methyl-1H-imidazole
  • 4-hydroxybenzyl methyl ether

Uniqueness

4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol is unique due to the combination of its phenol and imidazole groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C12H14N2O2/c1-8-11(7-16-2)14-12(13-8)9-3-5-10(15)6-4-9/h3-6,15H,7H2,1-2H3,(H,13,14)

InChI Key

VLIUIBSSQSCYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)O)COC

Origin of Product

United States

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